
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate is a complex organotin compound It is characterized by the presence of stannylene (tin) centers coordinated with thioethylene and octadecenoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate typically involves the reaction of stannylene precursors with butoxy-oxopropyl and thioethylene ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their reaction under controlled conditions to yield the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Ligand exchange reactions can replace the butoxy-oxopropyl or thioethylene ligands with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups.
科学研究应用
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate involves its interaction with molecular targets through coordination chemistry. The tin centers can form bonds with various ligands, altering their electronic and steric properties. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes.
相似化合物的比较
Similar Compounds
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate: Similar in structure but with different fatty acid chains.
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) palmitate: Another related compound with palmitic acid instead of octadecenoic acid.
Uniqueness
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate is unique due to its specific combination of ligands and the presence of the (Z)-9-octadecenoate group. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and materials science.
属性
CAS 编号 |
76461-84-2 |
|---|---|
分子式 |
C54H100O8S2Sn |
分子量 |
1060.2 g/mol |
IUPAC 名称 |
2-[bis(3-butoxy-3-oxopropyl)-[2-[(E)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*9-10,23H,2-8,11-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2/b10-9+;10-9-;;; |
InChI 键 |
GXRHAFFKLHXFDT-JNAMAPRJSA-L |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)


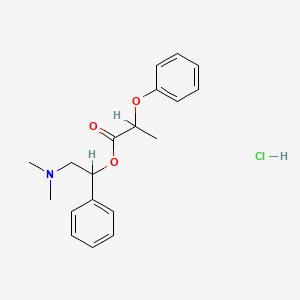
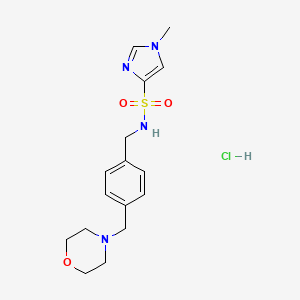
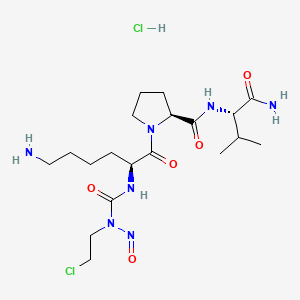
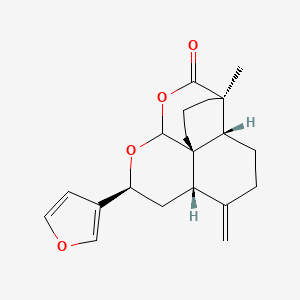
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
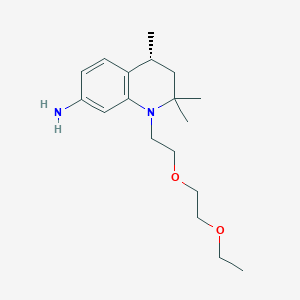


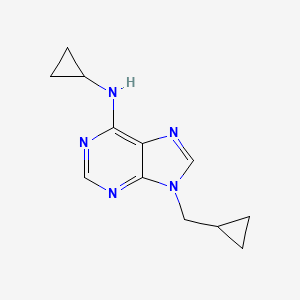
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

